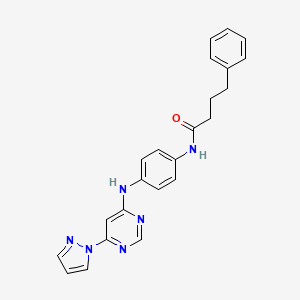

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide

Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position. The pyrimidine ring is further linked via an amino group to a para-substituted phenyl ring, which is connected to a 4-phenylbutanamide moiety.

Properties

IUPAC Name |

4-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)28-20-12-10-19(11-13-20)27-21-16-22(25-17-24-21)29-15-5-14-26-29/h1-3,5-7,10-17H,4,8-9H2,(H,28,30)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKODYYQIQQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine moiety. The final step involves the coupling of the pyrazole-pyrimidine intermediate with the phenylbutanamide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide is C20H23F3N6O2S, with a molecular weight of 460.44 g/mol. The compound features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their pharmacological activities. The presence of trifluoromethyl and sulfonamide groups enhances its biological activity and solubility.

Anticancer Activity

Numerous studies have indicated that compounds containing pyrazole and pyrimidine structures exhibit anticancer properties. The inhibition of specific kinases involved in cancer progression is a primary mechanism through which these compounds exert their effects. For example, Janus kinase (JAK) inhibitors are pivotal in treating various cancers by modulating immune responses and inhibiting tumor growth .

Case Study:

A study demonstrated that similar compounds effectively inhibited JAK activity, leading to reduced proliferation of cancer cells in vitro. The results highlighted the potential of this compound as a candidate for further development in oncology .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Pyrazole derivatives are often investigated for their ability to inhibit inflammatory pathways, making them suitable for treating conditions such as rheumatoid arthritis and psoriasis .

Research Findings:

In animal models, compounds similar to this compound showed significant reductions in inflammatory markers, suggesting a promising application in anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial properties of pyrazole and pyrimidine derivatives have also been documented. These compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bactericidal effects .

Case Study:

Research indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for developing new antibiotics.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes and molecular pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the phosphorylation sites on the retinoblastoma protein and other cell cycle regulatory proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituents : The target’s phenylbutanamide group contrasts with the chromen-4-one and fluorinated benzamide/sulfonamide groups in analogs. These differences influence lipophilicity (LogP) and solubility.

- Synthesis: Both the target and analogs likely employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as seen in Example 53’s use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) .

Research Techniques and Validation

Crystallographic refinement tools like SHELXL () are critical for resolving the 3D structures of such compounds. For example, the chromen-4-one moiety in Example 53 likely requires precise X-ray diffraction analysis to confirm regiochemistry and planarity .

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its mechanism of action, biological efficacy, and potential clinical applications, supported by data tables and case studies.

Structural Overview

The compound's structure can be broken down into key components:

- Pyrazole Ring : Known for its diverse biological activities.

- Pyrimidine Moiety : Often associated with nucleic acid interactions.

- Phenylbutanamide Backbone : Contributes to the compound's stability and bioactivity.

Research indicates that compounds with similar structural motifs often interact with specific biological targets, such as kinases or receptors involved in cell signaling pathways. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

A study highlighted the compound's potential as an anticancer agent. It demonstrated:

- Inhibition of CDK2 : The compound showed significant inhibitory activity against CDK2, with a value indicating high potency (0.005 µM) .

- Antiproliferative Effects : It exhibited sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127 - 0.560 µM), suggesting broad-spectrum efficacy against different types of cancer .

Apoptosis Induction

Mechanistic studies revealed that the compound induces apoptosis through:

- Phosphorylation Modulation : It reduces the phosphorylation of retinoblastoma protein at Thr821, a critical step in cell cycle progression.

- Cell Cycle Arrest : The compound causes arrest in the S and G2/M phases of the cell cycle, leading to increased apoptosis rates in ovarian cancer cells .

Comparative Biological Activity

To contextualize its efficacy, a comparison with related compounds is useful:

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- CDK Inhibition Study : A recent investigation focused on a series of pyrazole derivatives that included this compound. The study confirmed its role as a potent CDK2 inhibitor and detailed its effects on various cancer cell lines .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole and pyrimidine rings can significantly enhance biological activity, leading to more effective anticancer agents .

- Clinical Implications : The compound's ability to induce apoptosis and inhibit critical kinases positions it as a candidate for further development in cancer therapeutics. Ongoing studies are evaluating its pharmacokinetics and toxicity profiles to facilitate transition into clinical trials.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation/Amination: Coupling a pyrimidine intermediate (e.g., 6-(1H-pyrazol-1-yl)pyrimidin-4-amine) with a substituted phenylbutanamide moiety. For example, amination steps may use cesium carbonate as a base and copper catalysts (e.g., CuBr) to enhance regioselectivity .

- Intermediate Functionalization: Activation of carboxylic acid derivatives (e.g., benzoyl chloride) for amide bond formation under anhydrous conditions, as seen in analogous compounds .

- Purification: Column chromatography and HPLC (retention time analysis, e.g., 1.01 minutes under SQD-FA05 conditions) ensure purity .

Advanced: How do reaction conditions influence regioselectivity in pyrimidine functionalization during synthesis?

Methodological Answer:

Regioselectivity in pyrimidine amination is sensitive to:

- Catalysts: Copper(I) bromide improves cross-coupling efficiency by stabilizing reactive intermediates, as demonstrated in similar triazolopyrimidine syntheses .

- Solvent Systems: Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity of amine groups, favoring substitution at the 4-position of the pyrimidine ring .

- Temperature: Controlled heating (e.g., 35°C for 48 hours) minimizes side reactions while promoting selective bond formation .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

Key methods include:

- X-ray Crystallography: SHELXL refinement (e.g., hydrogen bonding parameters and dihedral angles) confirms molecular geometry and intramolecular interactions .

- NMR Spectroscopy: H and C NMR identify substituent positions, such as pyrazole and phenyl proton environments .

- LCMS/HPLC: Mass spectrometry (e.g., m/z 1011 [M+H]) and retention time analysis verify molecular weight and purity .

Advanced: How can researchers resolve discrepancies in biological activity data across assays?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions: Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility or protein binding. Standardize protocols using reference compounds (e.g., AZD8931) .

- Purity Verification: HPLC-UV or LCMS ensures batch-to-batch consistency, as impurities (e.g., unreacted intermediates) may interfere with activity .

- Target Engagement Studies: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm mechanism-specific effects .

Advanced: What strategies optimize the coupling of pyrimidine intermediates with phenylbutanamide moieties?

Methodological Answer:

Optimization strategies include:

- Protecting Groups: Temporarily block reactive amines (e.g., with tert-butyl carbamate) to prevent undesired side reactions during acylation .

- Coupling Reagents: Use HATU or EDCI to activate carboxylic acids, improving amidation efficiency .

- Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) balances reactivity and solubility, reducing byproduct formation .

Basic: Which analytical methods assess compound stability under storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

- Mass Spectrometry: Track hydrolytic or oxidative degradation products (e.g., loss of phenylbutanamide moiety) .

- Thermogravimetric Analysis (TGA): Determines thermal decomposition profiles to recommend storage temperatures (e.g., +5°C) .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic profile?

Methodological Answer:

- Lipophilicity: Fluorination (e.g., trifluoromethyl groups) increases logP, enhancing membrane permeability but risking metabolic oxidation. Calculate XlogP (e.g., 2.6 for analogs) to predict absorption .

- Metabolic Stability: In vitro microsomal assays (e.g., human liver microsomes) quantify CYP450-mediated degradation. Pyrimidine derivatives with electron-withdrawing groups (e.g., Cl, CF) often exhibit prolonged half-lives .

Basic: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding to kinases or receptors, leveraging crystal structures (e.g., PDB IDs from related pyrimidine inhibitors) .

- QSAR Models: Correlate substituent descriptors (e.g., Hammett σ values) with activity data to prioritize synthetic targets .

Advanced: How do crystal packing interactions influence the compound’s solid-state properties?

Methodological Answer:

- Hydrogen Bonding: Weak C–H⋯O and C–H⋯π interactions stabilize polymorphic forms. For example, methoxy groups act as acceptors in chain-like packing motifs .

- Thermal Analysis: Differential scanning calorimetry (DSC) identifies phase transitions, guiding formulation strategies (e.g., amorphous vs. crystalline) .

Basic: What safety precautions are recommended during handling?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of fine powders .

- Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent dermal exposure, especially given potential irritancy of intermediates (e.g., chloromethyl derivatives) .

- Waste Disposal: Neutralize reactive byproducts (e.g., acyl chlorides) with aqueous sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.